



Live-Cell Imaging of Glucose Uptake with 2-NBDG: Application Notes and Protocols

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Compound of Interest		
Compound Name:	2-Nbdg	
Cat. No.:	B1664091	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose is a fundamental source of energy for most living cells, and its uptake is a tightly regulated process. Dysregulation of glucose transport is a hallmark of various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, the ability to monitor glucose uptake in real-time in living cells is a critical tool for basic research and drug development. 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (**2-NBDG**) is a fluorescently labeled deoxyglucose analog that serves as a probe for visualizing glucose uptake in living cells.[1][2][3][4] This molecule is taken up by cells and accumulates intracellularly, allowing for the qualitative and quantitative assessment of glucose transport using fluorescence microscopy and flow cytometry.[1] These application notes provide a comprehensive overview and detailed protocols for using **2-NBDG** to study live-cell glucose uptake.

Mechanism of Action

2-NBDG is structurally similar to glucose and is recognized by glucose transport proteins. Traditionally, it was believed that **2-NBDG** is transported into the cell via glucose transporters (GLUTs) and, in some cells, sodium-glucose cotransporters (SGLTs). Once inside the cell, **2-NBDG** is phosphorylated by hexokinase at the 6-position, which traps the molecule within the cell, leading to an accumulation of fluorescence. This intracellular accumulation is proportional to the glucose uptake capacity of the cell.



Controversy Regarding Uptake Mechanism: It is crucial to note that recent studies have raised questions about the specificity of **2-NBDG** as a surrogate for glucose uptake via canonical glucose transporters. Several reports have demonstrated that **2-NBDG** can enter cells through mechanisms independent of known glucose transporters like GLUT1. In some cell types, genetic ablation or pharmacological inhibition of GLUT1 did not affect **2-NBDG** uptake, while radiolabeled glucose uptake was significantly reduced. Therefore, while **2-NBDG** remains a valuable tool for observing changes in glucose import in response to stimuli, researchers should exercise caution in interpreting the results solely as a measure of GLUT-mediated transport. It is highly recommended to validate findings with complementary methods, such as radiolabeled glucose uptake assays or direct measurement of glucose consumption, and to use appropriate experimental controls.

Applications in Research and Drug Development

- Cancer Biology: Cancer cells often exhibit increased glucose uptake and metabolism (the Warburg effect). 2-NBDG can be used to study the metabolic phenotype of cancer cells and to screen for drugs that target cancer cell metabolism.
- Diabetes and Metabolic Diseases: Researchers can use 2-NBDG to investigate insulinstimulated glucose uptake in cell models of diabetes and to screen for compounds that improve insulin sensitivity.
- Neuroscience: Neurons and glial cells have high energy demands, and altered glucose
 metabolism is implicated in various neurological disorders. 2-NBDG allows for the study of
 glucose dynamics in these cells.
- Drug Discovery: 2-NBDG is a valuable tool for high-throughput screening of compound libraries to identify drugs that modulate glucose uptake.

Data Presentation

The following tables summarize typical experimental parameters for **2-NBDG** uptake assays, compiled from various studies. These values should be considered as starting points and optimized for specific cell types and experimental conditions.

Table 1: **2-NBDG** Concentration and Incubation Times for Different Cell Types



Cell Type	2-NBDG Concentration (μM)	Incubation Time (minutes)
3T3-L1 adipocytes	150	60
Caco-2	100	30
H9c2 cardiomyocytes	50	30
HepG2 hepatocytes	100	30
Glioblastoma cells	50	30
MCF-7 breast cancer cells	>250 (potential self-quenching)	20-30
T cells	100	30
Murine breast cancer (4T07)	400	20

Table 2: Fluorescence Properties of 2-NBDG

Parameter	Wavelength (nm)
Excitation Maximum	~465
Emission Maximum	~540
Recommended Laser Line	488 nm (Argon laser)

Experimental Protocols

This section provides a general protocol for live-cell imaging of glucose uptake using **2-NBDG**. Optimization of incubation times, **2-NBDG** concentration, and imaging parameters is essential for each specific cell line and experimental setup.

Materials

- 2-NBDG (powder or stock solution)
- Cell culture medium (e.g., DMEM, RPMI-1640)



- Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer or Phosphate-Buffered Saline (PBS)
- Cells of interest cultured on glass-bottom dishes or appropriate imaging plates
- Fluorescence microscope with appropriate filter sets (e.g., FITC) and environmental chamber (37°C, 5% CO₂)
- Optional: Positive and negative control reagents (e.g., insulin, GLUT inhibitors like cytochalasin B)

Protocol

- · Cell Preparation:
 - Plate cells on a glass-bottom dish or imaging-compatible plate at an appropriate density to allow for individual cell imaging.
 - Allow cells to adhere and grow for 24-48 hours in a standard cell culture incubator.
- Reagent Preparation:
 - Prepare a stock solution of 2-NBDG (e.g., 1-10 mM) in sterile DMSO or water. Store at
 -20°C, protected from light.
 - On the day of the experiment, prepare a working solution of 2-NBDG in glucose-free medium or buffer to the desired final concentration (e.g., 50-200 μM).
- Glucose Starvation (Optional but Recommended):
 - To enhance the signal-to-background ratio, it is often beneficial to transiently starve the cells of glucose.
 - Aspirate the complete culture medium.
 - Wash the cells once with warm, glucose-free KRB buffer or PBS.
 - Incubate the cells in glucose-free medium for 30-60 minutes at 37°C.
- 2-NBDG Staining:



- Aspirate the glucose-free medium.
- Add the pre-warmed 2-NBDG working solution to the cells.
- Incubate for 15-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically.

Washing:

- Aspirate the 2-NBDG solution.
- Wash the cells 2-3 times with cold PBS or KRB buffer to remove extracellular 2-NBDG.
- Live-Cell Imaging:
 - Add fresh, pre-warmed imaging medium (can be complete medium or a buffer, depending on the experimental design) to the cells.
 - Immediately transfer the plate to the fluorescence microscope equipped with an environmental chamber.
 - Acquire images using a filter set appropriate for 2-NBDG (e.g., excitation ~488 nm, emission ~540 nm).

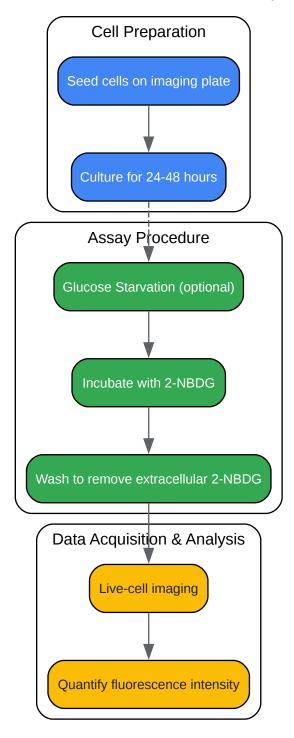
Data Analysis:

- Quantify the fluorescence intensity of individual cells or cell populations using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
- Normalize the fluorescence intensity to a background region to correct for non-specific signal.

Visualizations Experimental Workflow

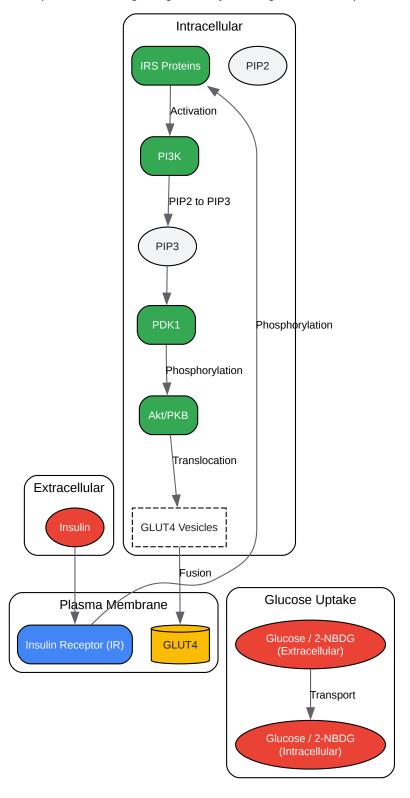


Experimental Workflow for 2-NBDG Glucose Uptake Assay









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